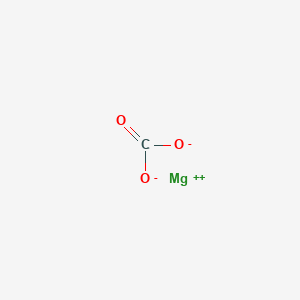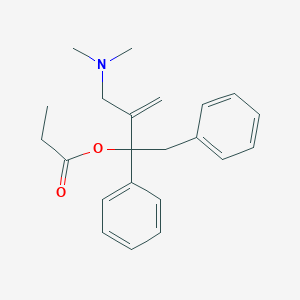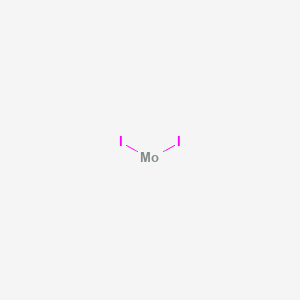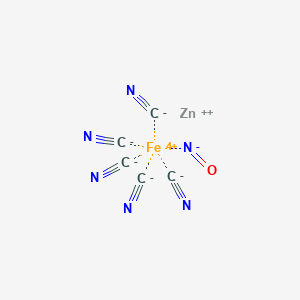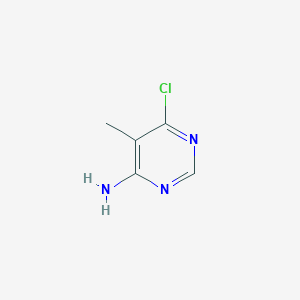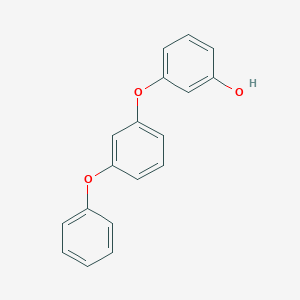
Phenol, 3-(3-phenoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(3-phenoxyphenoxy)-, commonly known as bisphenol-A (BPA), is an organic compound that is widely used in the production of plastic products, such as water bottles, food containers, and baby bottles. Despite its widespread use, there is growing concern about the potential health effects of BPA exposure.
Mecanismo De Acción
Phenol, 3-(3-phenoxyphenoxy)- acts as an endocrine disruptor by binding to estrogen receptors in the body, thereby altering the normal hormonal balance. It can also interfere with other hormone systems, such as thyroid hormone and androgen signaling pathways. Phenol, 3-(3-phenoxyphenoxy)- can also affect gene expression, leading to changes in cellular function and development.
Efectos Bioquímicos Y Fisiológicos
Phenol, 3-(3-phenoxyphenoxy)- exposure has been shown to have a variety of biochemical and physiological effects on the body. These include changes in hormone levels, alterations in gene expression, and disruption of cellular signaling pathways. Phenol, 3-(3-phenoxyphenoxy)- exposure has also been linked to oxidative stress, inflammation, and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenol, 3-(3-phenoxyphenoxy)- is commonly used in laboratory experiments as a positive control for endocrine-disrupting chemicals. Its well-established endocrine-disrupting properties make it a useful tool for studying the effects of other chemicals on the endocrine system. However, the use of Phenol, 3-(3-phenoxyphenoxy)- in lab experiments is limited by its potential toxicity and the need for caution in handling and disposal.
Direcciones Futuras
Future research on Phenol, 3-(3-phenoxyphenoxy)- should focus on identifying safer alternatives to the compound, as well as developing effective methods for reducing exposure to Phenol, 3-(3-phenoxyphenoxy)-. In addition, further studies are needed to understand the long-term health effects of Phenol, 3-(3-phenoxyphenoxy)- exposure, particularly in vulnerable populations such as infants and pregnant women. Finally, research should also focus on identifying other potential endocrine-disrupting chemicals and developing strategies for reducing exposure to these compounds.
Métodos De Síntesis
Phenol, 3-(3-phenoxyphenoxy)- is synthesized through the condensation reaction of acetone and phenol. The reaction is catalyzed by an acid, typically hydrochloric acid, and occurs at high temperatures and pressures. The resulting product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Phenol, 3-(3-phenoxyphenoxy)- has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. Studies have shown that Phenol, 3-(3-phenoxyphenoxy)- can mimic the effects of estrogen in the body, leading to adverse health effects such as reproductive disorders, developmental abnormalities, and cancer. In addition, Phenol, 3-(3-phenoxyphenoxy)- exposure has been linked to metabolic disorders, cardiovascular disease, and neurological disorders.
Propiedades
Número CAS |
14200-84-1 |
|---|---|
Nombre del producto |
Phenol, 3-(3-phenoxyphenoxy)- |
Fórmula molecular |
C18H14O3 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
3-(3-phenoxyphenoxy)phenol |
InChI |
InChI=1S/C18H14O3/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13,19H |
Clave InChI |
VTEWWGHLESEIEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)O |
Otros números CAS |
14200-84-1 |
Sinónimos |
3-(3-Phenoxyphenoxy)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



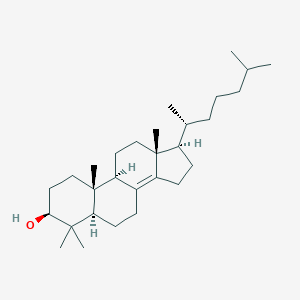
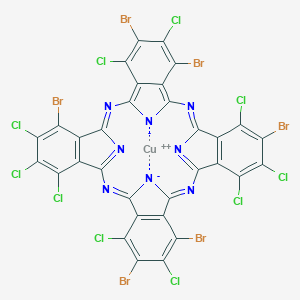

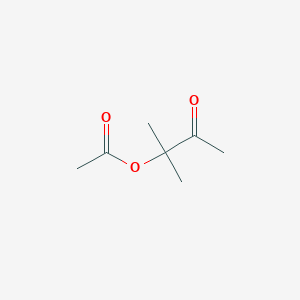
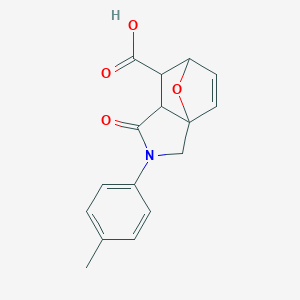
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
